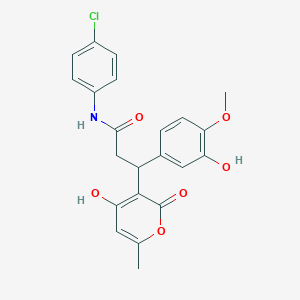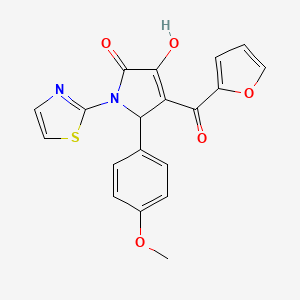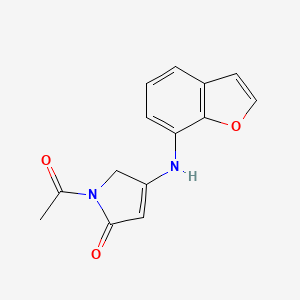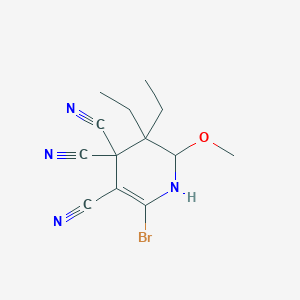![molecular formula C20H31NO3 B11057980 1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]-](/img/structure/B11057980.png)
1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZODIOXOL-4-YLMETHYL)-N-[2-(4-ISOPROPYL-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]AMINE is a complex organic compound that features a benzodioxole moiety and a tetrahydropyran ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-4-YLMETHYL)-N-[2-(4-ISOPROPYL-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrahydropyran Ring: This step may involve the cyclization of suitable precursors under acidic or basic conditions.
Coupling Reactions: The final step often involves coupling the benzodioxole and tetrahydropyran intermediates using amine linkers under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the amine linkage or other reducible groups.
Substitution: Substitution reactions might occur at various positions on the benzodioxole or tetrahydropyran rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists/antagonists, or other bioactive agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including neurological disorders, infections, or cancers.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-N-[2-(4-isopropyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine
- N-(1,3-Benzodioxol-4-ylmethyl)-N-[2-(4-isopropyl-2,2-dimethyltetrahydro-2H-pyran-3-yl)ethyl]amine
Uniqueness
The uniqueness of N-(1,3-BENZODIOXOL-4-YLMETHYL)-N-[2-(4-ISOPROPYL-2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]AMINE lies in its specific structural configuration, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H31NO3 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethanamine |
InChI |
InChI=1S/C20H31NO3/c1-15(2)20(9-11-24-19(3,4)13-20)8-10-21-12-16-6-5-7-17-18(16)23-14-22-17/h5-7,15,21H,8-14H2,1-4H3 |
InChI Key |
VUVAWWRENAFGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOC(C1)(C)C)CCNCC2=C3C(=CC=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl prop-2-enoate](/img/structure/B11057903.png)
![6-(4-acetylphenyl)-3-(4-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11057908.png)
![Methyl 7-(3,4-dichlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11057911.png)
![N-butyl-6-[(3-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxamide](/img/structure/B11057912.png)
![methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11057914.png)
![N1N3-Bis(2-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-13-dicarboxamide](/img/structure/B11057916.png)
![4-(3-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11057920.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057926.png)



![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057975.png)


